2,3,5,6-Tetrafluoro-4-methylbenzoic acid

Description

The exact mass of the compound 2,3,5,6-Tetrafluoro-4-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168718. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2,3,5,6-Tetrafluoro-4-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,6-Tetrafluoro-4-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

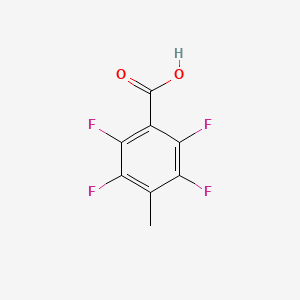

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c1-2-4(9)6(11)3(8(13)14)7(12)5(2)10/h1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOULIOYEXBFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70215508 | |

| Record name | p-Toluic acid, 2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652-32-4 | |

| Record name | p-Toluic acid, 2,3,5,6-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 652-32-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Toluic acid, 2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoro-4-methyl-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-methylbenzoic Acid: A Strategic Building Block in Modern Chemistry

This guide provides an in-depth technical overview of 2,3,5,6-Tetrafluoro-4-methylbenzoic acid (CAS 652-32-4), a fluorinated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry, materials science, and specialty polymer development. We will move beyond a simple recitation of facts to explore the causal relationships between its structure and its valuable properties, offering field-proven insights into its synthesis, reactivity, and strategic application.

Core Molecular Profile and Physicochemical Rationale

2,3,5,6-Tetrafluoro-4-methylbenzoic acid, also known as 2,3,5,6-Tetrafluoro-p-toluic acid, is a solid, crystalline compound at room temperature.[1][2][3][4][5][6] Its structure is notable for a highly electron-deficient aromatic ring, a direct consequence of the four strongly electronegative fluorine atoms. This dense fluorination is not merely decorative; it is the primary driver of the compound's unique and desirable characteristics.

The fluorine atoms exert a powerful inductive effect, withdrawing electron density from the benzene ring. This has several critical consequences:

-

Enhanced Acidity: The electron-withdrawing environment stabilizes the carboxylate anion formed upon deprotonation, making the carboxylic acid group more acidic than its non-fluorinated counterpart, p-toluic acid. This enhanced acidity can be advantageous in tuning the pharmacokinetic profiles of drug candidates.

-

Increased Lipophilicity: Fluorine substitution is a well-established strategy in medicinal chemistry to increase a molecule's lipophilicity (fat-solubility).[7] This property can significantly improve a drug's ability to cross cell membranes, enhancing its absorption and bioavailability.[7]

-

Blocked Metabolic Sites: The carbon-fluorine bond is exceptionally strong. By replacing metabolically labile carbon-hydrogen bonds with C-F bonds, the aromatic ring becomes highly resistant to oxidative metabolism by cytochrome P450 enzymes. This leads to increased metabolic stability, a longer biological half-life, and potentially a lower required therapeutic dose.[7]

-

Unique Intermolecular Interactions: The polarized C-F bonds can participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can influence how a drug molecule binds to its target protein, sometimes leading to enhanced potency or selectivity.

These foundational properties are summarized in the table below.

Table 1: Physicochemical Properties of 2,3,5,6-Tetrafluoro-4-methylbenzoic acid

| Property | Value | Source(s) |

| CAS Number | 652-32-4 | [2][4][6] |

| Molecular Formula | C₈H₄F₄O₂ | [4][6] |

| Molecular Weight | 208.11 g/mol | [4][6] |

| Appearance | White to gray or brown powder/crystal | [2][3] |

| Melting Point | 169 - 175 °C | [2][3][6] |

| Purity | Typically ≥96-97% (by GC) | [2][3] |

| Synonyms | 2,3,5,6-Tetrafluoro-p-toluic acid | [2][3][6] |

| Storage Conditions | Room temperature, under inert atmosphere |

Spectroscopic Characterization: A Predictive Analysis

¹H NMR

The proton NMR spectrum is expected to be very simple, showing two singlets:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), whose chemical shift and broadness can be highly dependent on the solvent and concentration due to hydrogen bonding.

-

Methyl Protons (-CH₃): A sharp singlet integrating to three protons. The electron-withdrawing nature of the fluorinated ring will shift this signal slightly downfield compared to non-fluorinated p-toluic acid (which appears around 2.4 ppm). A small coupling to the meta-fluorine atoms might be observable with high-resolution instruments, potentially appearing as a triplet.

¹³C NMR

Due to the molecule's C₂ᵥ symmetry, the ¹³C NMR spectrum should display only five distinct signals:

-

Carbonyl Carbon (-COOH): Expected in the typical carboxylic acid region (~165-170 ppm).

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, likely showing coupling to the adjacent fluorine atoms (C-F coupling).

-

C1 (Carboxyl-bearing): This quaternary carbon will appear as a complex multiplet due to coupling to the adjacent fluorine atoms.

-

C2, C6 (Fluorine-bearing): These two equivalent carbons will present as a single signal, exhibiting a large one-bond C-F coupling and smaller multi-bond couplings.

-

C3, C5 (Fluorine-bearing): These two equivalent carbons will also appear as a single signal with characteristic C-F couplings.

-

C4 (Methyl-bearing): This quaternary carbon will show couplings to all four fluorine atoms.

¹⁹F NMR

The ¹⁹F NMR is the most informative for confirming the substitution pattern. Because the four fluorine atoms are chemically equivalent due to the plane of symmetry bisecting the molecule, a single signal is expected for all four fluorines. This signal would likely appear in the typical aromatic fluorine region.[8][9] The signal may appear as a multiplet (potentially a triplet) due to three-bond coupling (³JF-H) with the two ortho-protons of the methyl group, although this coupling may be small and unresolved.

Synthesis and Reactivity

A Logical Synthetic Approach: Lithiation and Carboxylation

A robust and scientifically sound method for the laboratory-scale synthesis of 2,3,5,6-Tetrafluoro-4-methylbenzoic acid involves the directed ortho-metalation (lithiation) of the corresponding toluene precursor, followed by quenching with carbon dioxide. This is a standard transformation in organometallic chemistry.[10]

The causality behind this choice of reaction is clear: the high acidity of the aromatic protons in 1,2,4,5-tetrafluorobenzene derivatives, further activated by the methyl group, makes them susceptible to deprotonation by strong organolithium bases like n-butyllithium (n-BuLi). The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic carbon of CO₂.

A detailed, representative protocol for this synthesis is provided in Section 5.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group undergoes standard transformations, such as esterification and amidation. However, the strong electron-withdrawing nature of the tetrafluorophenyl ring enhances the electrophilicity of the carbonyl carbon, which can facilitate these reactions.

-

Esterification: Standard Fischer esterification conditions (an alcohol with a catalytic amount of strong acid) are effective. For more sensitive substrates or milder conditions, coupling agents like dicyclohexylcarbodiimide (DCC) or activation with reagents like thionyl chloride (SOCl₂) to form the acyl chloride intermediate can be employed.

-

Amidation: This is arguably the most critical reaction in the context of drug discovery. The carboxylic acid can be readily coupled with a wide variety of amines to form amide bonds. This is typically achieved using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to activate the carboxylic acid, allowing for the efficient formation of the C-N bond under mild conditions.[11]

Strategic Applications in Drug Discovery and Materials Science

The true value of a building block like 2,3,5,6-Tetrafluoro-4-methylbenzoic acid lies in the strategic advantages it confers upon a target molecule. Its utility is not merely as a scaffold, but as a functional tool for molecular design.

Rationale in Medicinal Chemistry

The incorporation of this moiety into a drug candidate is a deliberate choice made to address specific challenges in drug development. The logic is best illustrated by considering its constituent parts.

A compelling case study can be seen with the closely related analog, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid. Researchers have utilized this building block in the synthesis of novel inhibitors for protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), enzymes implicated in cancer signaling pathways.[12] It has also been used as a precursor for fluorescent probes for bioimaging applications.[12] This demonstrates the power of the tetrafluorinated ring system in creating sophisticated molecular tools. By extension, the 4-methyl analog provides an alternative substitution pattern for chemists to explore steric and electronic interactions within a protein's active site.

Applications in Materials Science

Beyond pharmaceuticals, this compound serves as a valuable monomer or intermediate in the synthesis of high-performance materials.[7]

-

Fluorinated Polymers: Its incorporation into polymer backbones can significantly enhance thermal stability, chemical resistance, and hydrophobicity, making these materials suitable for demanding applications in aerospace and electronics.[7]

-

Specialty Coatings: As a component of coatings, it can impart durability and resistance to harsh environmental conditions.[7]

Experimental Protocols: A Self-Validating System

The following protocols are representative methodologies. As a Senior Application Scientist, I stress that every reaction is a system. The logic behind each step is as important as the step itself. These protocols are designed to be self-validating, with clear checkpoints and rationales.

Protocol 1: Synthesis of 2,3,5,6-Tetrafluoro-4-methylbenzoic acid

Causality: This procedure is based on the principle of directed ortho-metalation. The use of anhydrous conditions and an inert atmosphere is critical because organolithium reagents are extremely reactive towards water and oxygen. The low temperature (-78 °C, typically achieved with a dry ice/acetone bath) is essential to prevent side reactions, such as the decomposition of the aryllithium intermediate or reaction with the THF solvent.

Methodology:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is assembled while hot and allowed to cool under a stream of dry nitrogen.

-

Reagent Charging: The flask is charged with 1,2,4,5-tetrafluoro-3-methylbenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of the aryllithium may be indicated by a color change or the formation of a precipitate. The mixture is stirred at -78 °C for 1-2 hours.

-

Carboxylation (Quench): The reaction is quenched by pouring the cold mixture onto an excess of crushed dry ice (solid CO₂) in a separate beaker with vigorous stirring. Alternatively, CO₂ gas can be bubbled through the solution.

-

Workup: The mixture is allowed to warm to room temperature. Water is added, and the mixture is transferred to a separatory funnel. The organic layer is extracted with a dilute aqueous solution of NaOH (~1 M).

-

Acidification: The combined aqueous layers are cooled in an ice bath and carefully acidified to pH ~1-2 with concentrated HCl. The precipitation of the product should be observed.

-

Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture).

Protocol 2: Representative Amide Coupling for Library Synthesis

Causality: This protocol uses HATU, a common and efficient peptide coupling reagent. HATU reacts with the carboxylic acid to form a highly reactive activated ester, which is then readily attacked by the primary or secondary amine. The base (DIPEA) is required to deprotonate the amine and neutralize the acid formed during the reaction, driving the equilibrium towards product formation.

Methodology:

-

Reagent Solution: In a vial, dissolve 2,3,5,6-Tetrafluoro-4-methylbenzoic acid (1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

-

Activation: To this solution, add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 15-30 minutes to allow for pre-activation.

-

Amine Addition: Add the desired amine (1.0-1.1 eq) to the activated mixture.

-

Reaction: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude amide product can be purified by flash column chromatography on silica gel or by recrystallization.

Safety and Handling

As with all laboratory chemicals, proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Handling: The compound is an irritant, causing skin and serious eye irritation. Avoid breathing dust.[13] Handling should be performed in a well-ventilated area or a fume hood.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] It is recommended to store under an inert atmosphere.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[13]

This technical guide is intended for use by qualified professionals. Always consult the latest Safety Data Sheet (SDS) before handling this compound.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzoic acid. Retrieved January 11, 2026, from [Link]

-

Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved January 11, 2026, from [Link]

-

UCSB Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved January 11, 2026, from [Link]

-

University of Wisconsin-Madison Chemistry Facilities. (n.d.). 19F NMR Reference Standards. Retrieved January 11, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). 2,3,5,6-TETRAFLUORO-4-METHYLBENZOIC ACID. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

-

Organic Process Research & Development. (2001). Optimization of Organolithium Reactions. Retrieved January 11, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved January 11, 2026, from [Link]

-

Arkivoc. (n.d.). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane. Retrieved January 11, 2026, from [Link]

-

MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved January 11, 2026, from [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved January 11, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810). Retrieved January 11, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. Retrieved January 11, 2026, from [Link]

-

Global Scientific Journals. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2000). Lithiation of 3-aryl-1,2,4,5-tetrazines. Retrieved January 11, 2026, from [Link]

-

PMC - NIH. (n.d.). Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits. Retrieved January 11, 2026, from [Link]

-

Sciforum. (2006). Chemoselective lithiation of 6-chloro-1-halohex-1-ynes with lithium/naphthalene. Retrieved January 11, 2026, from [Link]

-

PubMed. (2009). Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. Retrieved January 11, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved January 11, 2026, from [Link]

-

PubMed. (2015). Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Retrieved January 11, 2026, from [Link]

Sources

- 1. Buy 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid | 3153-01-3 [smolecule.com]

- 2. 2,3,5,6-Tetrafluoro-4-methylbenzoic Acid | 652-32-4 | TCI AMERICA [tcichemicals.com]

- 3. 2,3,5,6-Tetrafluoro-4-methylbenzoic Acid | 652-32-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 5. 2,3,5,6-Tetrafluoro-4-methylbenzoic Acid 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. colorado.edu [colorado.edu]

- 10. Page loading... [guidechem.com]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. ossila.com [ossila.com]

- 13. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-p-toluic Acid: Properties, Reactivity, and Applications in Scientific Research

Introduction: The Significance of Fluorinated Building Blocks in Modern Chemistry

In the landscape of contemporary chemical research, particularly within the realms of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount strategy for fine-tuning physicochemical and biological properties. Fluorine's unique electronic properties, including its high electronegativity and the ability of the C-F bond to act as a hydrogen bond acceptor, impart profound effects on molecular conformation, lipophilicity, metabolic stability, and binding affinity. It is within this context that 2,3,5,6-Tetrafluoro-p-toluic acid presents itself as a valuable and versatile building block for the synthesis of advanced chemical entities. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, and practical applications, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Profile

2,3,5,6-Tetrafluoro-p-toluic acid, a derivative of p-toluic acid, is systematically named 2,3,5,6-Tetrafluoro-4-methylbenzoic acid. Its structure is characterized by a benzene ring substituted with a carboxylic acid group and a methyl group in a para arrangement, with the remaining four aromatic protons replaced by fluorine atoms.

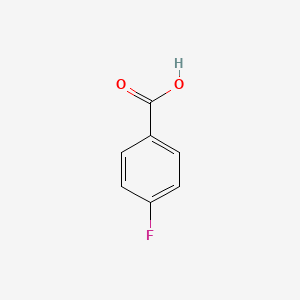

Caption: Chemical structure of 2,3,5,6-Tetrafluoro-p-toluic acid.

A summary of its key physicochemical properties is presented in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 2,3,5,6-Tetrafluoro-4-methylbenzoic acid | [1] |

| Synonyms | 2,3,5,6-Tetrafluoro-p-toluic acid | |

| CAS Number | 652-32-4 | [2] |

| Molecular Formula | C₈H₄F₄O₂ | [2] |

| Molecular Weight | 208.11 g/mol | [2] |

| Appearance | White to gray or brown crystalline powder | |

| Melting Point | 169.0 to 173.0 °C | |

| Solubility | Soluble in methanol.[3][4] Sparingly soluble in water. | [3][4] |

| pKa (Predicted) | The pKa is expected to be lower than that of p-toluic acid (4.36) due to the electron-withdrawing nature of the fluorine atoms. For comparison, the pKa of the structurally similar 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid is 5.3.[5][6] | [5][6] |

Spectroscopic Characterization: A Guide to Identification

The structural elucidation and purity assessment of 2,3,5,6-Tetrafluoro-p-toluic acid heavily rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the three protons of the methyl group will be observed, likely in the region of 2.0-2.5 ppm. The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration and solvent-dependent.[7][8]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic carbon, the aromatic carbons, and the methyl carbon. The aromatic carbons directly bonded to fluorine will exhibit splitting due to C-F coupling. The chemical shifts of the aromatic carbons will be significantly influenced by the fluorine substituents.

-

¹⁹F NMR: This is a powerful technique for characterizing fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion.[9][10] For 2,3,5,6-Tetrafluoro-p-toluic acid, a single signal is expected in the ¹⁹F NMR spectrum, as all four fluorine atoms are chemically equivalent due to the molecule's symmetry. This signal will likely appear in the aromatic fluorine region, and its precise chemical shift provides a unique fingerprint for the compound.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.[11] A strong carbonyl (C=O) stretching band will be prominent around 1700 cm⁻¹. The spectrum will also display C-F stretching vibrations, which are typically strong and found in the 1100-1400 cm⁻¹ region.[11]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information, with common losses including the hydroxyl group, the carboxyl group, and fluorine atoms.[1][12]

Chemical Reactivity and Synthetic Utility

The reactivity of 2,3,5,6-Tetrafluoro-p-toluic acid is dictated by two primary functional domains: the carboxylic acid group and the tetrafluorinated aromatic ring.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety undergoes typical reactions such as esterification, amide bond formation, and reduction. These transformations are fundamental to its use as a building block in organic synthesis.

-

Esterification: The formation of esters can be achieved under standard Fischer esterification conditions, reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[13][14]

-

Amide Bond Formation: Amide coupling with primary or secondary amines is a crucial reaction in medicinal chemistry. This is typically accomplished using a variety of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), to activate the carboxylic acid.[15][16]

-

-

Reactivity of the Tetrafluorinated Aromatic Ring: The electron-withdrawing nature of the four fluorine atoms and the carboxylic acid group makes the aromatic ring highly electron-deficient. This deactivation renders it resistant to electrophilic aromatic substitution. Conversely, the ring is activated towards nucleophilic aromatic substitution (SNAᵣ), where a nucleophile can displace one of the fluorine atoms. The para-position to the carboxylic acid group is generally the most activated site for such reactions.

Experimental Protocols: Practical Applications in the Laboratory

The following protocols are provided as illustrative examples of how 2,3,5,6-Tetrafluoro-p-toluic acid can be utilized in synthetic chemistry.

Protocol 1: Esterification via Fischer Esterification

This protocol describes the synthesis of a methyl ester derivative.

Caption: Workflow for the esterification of 2,3,5,6-Tetrafluoro-p-toluic acid.

Protocol 2: Amide Bond Formation using HATU Coupling

This protocol outlines a general procedure for the synthesis of an amide derivative.

Caption: General workflow for amide bond formation.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a tetrafluorinated phenyl ring can significantly enhance the pharmacological profile of a drug candidate. The electron-withdrawing fluorine atoms can increase the acidity of nearby protons, alter metabolic pathways by blocking sites of oxidation, and improve membrane permeability. While specific blockbuster drugs containing the 2,3,5,6-Tetrafluoro-p-toluic acid moiety are not publicly disclosed, its utility as a synthetic intermediate is evident in the broader context of fluorinated pharmaceuticals. It serves as a valuable building block for creating libraries of compounds for high-throughput screening and for the rational design of molecules with improved pharmacokinetic and pharmacodynamic properties.[2]

Safety and Handling

2,3,5,6-Tetrafluoro-p-toluic acid is classified as a hazardous substance. It is known to cause skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,3,5,6-Tetrafluoro-p-toluic acid is a highly functionalized building block with significant potential in various areas of chemical research. Its unique combination of a reactive carboxylic acid group and a chemically robust, electron-deficient tetrafluorinated aromatic ring makes it an attractive starting material for the synthesis of novel organic molecules. For researchers in drug discovery and materials science, this compound offers a strategic tool for introducing fluorine into target structures, thereby enabling the fine-tuning of molecular properties to achieve desired biological or material functions.

References

-

Supporting information - The Royal Society of Chemistry. Available at: [Link]

- US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid - Google Patents.

- CN108069832B - Preparation method of 2,3,5, 6-tetrafluorophenol - Google Patents.

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

p -Toluic acid - Grokipedia. Available at: [Link]

-

Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Available at: [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. Available at: [Link]

-

Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF - Scribd. Available at: [Link]

-

Amide Synthesis - Fisher Scientific. Available at: [Link]

-

p-Toluic acid, 2,3,5,6-tetrafluoro - PubChem. Available at: [Link]

-

pKa Prediction of Per- and Polyfluoroalkyl Acids in Water Using in silico Gas Phase Stretching Vibrational Frequencies and Infrared Intensities | Request PDF - ResearchGate. Available at: [Link]

-

Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - PMC - NIH. Available at: [Link]

-

Vibrational spectroscopic (FTIR and FTRaman) investigation using ab initio (HF) and DFT (LSDA and B3LYP) analysis on the structure of Toluic acid - PubMed. Available at: [Link]

-

CHEM254 Experiment 06 Synthesis of Novel Esters. Available at: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

Tables of Molecular Vibrational Frequencies - Standard Reference Data. Available at: [Link]

-

Preparation of p-toluic acid - PrepChem.com. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available at: [Link]

- CN104072358A - Method for preparing 3,4,5,6-tetrafluorophthalic acid - Google Patents.

-

Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Available at: [Link]

-

Vibrational spectra of fluoranil. (2, 3, 5, 6-Tetrafluoro-p-benzoquinone) - ResearchGate. Available at: [Link]

-

GC-MS spectrum of control sample of m-toluic acid. - ResearchGate. Available at: [Link]

-

Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,3,5,6-Tetrafluoropyridine in its Ground and Excited Electronic States - PMC - NIH. Available at: [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules? - ChemRxiv. Available at: [Link]

-

A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst - ResearchGate. Available at: [Link]

-

P-Toluic Acid - BMRB entry bmse000414. Available at: [Link]

-

De Novo Design of Bioactive Small Molecules by Artificial Intelligence - PMC - NIH. Available at: [Link]

-

A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst | Semantic Scholar. Available at: [Link]

-

A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst - OUCI. Available at: [Link]

-

1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810) - Human Metabolome Database. Available at: [Link]

-

Solved 3) The IR, 13C-NMR, and 1H-NMR for p-toluic acid, | Chegg.com. Available at: [Link]

-

This is the Infrared Spectrum of m-toluic acid, do the two bands at 2674.76 and 2572,66 cm-1 mean anything to a functional group? : r/OrganicChemistry - Reddit. Available at: [Link]

-

Experimental Determination of p K a for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19 F-NMR - ResearchGate. Available at: [Link]

-

CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR) (Fall 2018). Available at: [Link]

-

Provisional Peer-Reviewed Toxicity Values for p-Toluic Acid (CASRN 99-94-5). Available at: [Link]

-

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid | C8HF7O2 | CID 2776796 - PubChem. Available at: [Link]

-

A) Mass spectrum of p-toluenesulfonic acid (Mmonoiso = 172.0194 Da)... - ResearchGate. Available at: [Link]

Sources

- 1. uni-saarland.de [uni-saarland.de]

- 2. chemrxiv.org [chemrxiv.org]

- 3. US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid - Google Patents [patents.google.com]

- 4. colorado.edu [colorado.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. azom.com [azom.com]

- 11. Vibrational spectroscopic (FTIR and FTRaman) investigation using ab initio (HF) and DFT (LSDA and B3LYP) analysis on the structure of Toluic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 14. researchgate.net [researchgate.net]

- 15. Amide Synthesis [fishersci.dk]

- 16. growingscience.com [growingscience.com]

A Technical Guide to the Solubility of 2,3,5,6-Tetrafluoro-4-methylbenzoic Acid in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2,3,5,6-Tetrafluoro-4-methylbenzoic acid (TFMA), a critical parameter for its application in pharmaceutical development, materials science, and chemical synthesis. Recognizing the scarcity of publicly available quantitative solubility data for TFMA, this document emphasizes the foundational principles governing its solubility and provides a detailed, field-proven experimental framework for its determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable protocols to empower users to generate reliable solubility data in-house.

Introduction: The Significance of Solubility for a Unique Moiety

2,3,5,6-Tetrafluoro-4-methylbenzoic acid (CAS No. 652-32-4) is a highly specialized fluorinated aromatic carboxylic acid.[1] Its unique structure, featuring a perfluorinated benzene ring, a methyl group, and a carboxylic acid functional group, imparts a combination of properties including high thermal stability, chemical resistance, and enhanced lipophilicity.[1] These attributes make it a valuable building block in diverse applications:

-

Pharmaceutical Development: The fluorinated structure can improve metabolic stability and bioavailability of active pharmaceutical ingredients (APIs).[1]

-

Materials Science: It serves as a key intermediate in the synthesis of high-performance fluorinated polymers and coatings requiring enhanced durability.[1]

-

Agrochemicals: Its properties are leveraged to enhance the efficacy of crop protection agents.[1]

In all these fields, solubility is a pivotal physical property. It dictates the choice of solvents for reaction chemistry, governs purification and crystallization processes, and is a critical determinant of a drug candidate's formulation pathway and ultimate in-vivo performance. A thorough understanding of TFMA's solubility in a range of organic solvents is therefore not merely academic but a prerequisite for its effective application.

Physicochemical Properties of 2,3,5,6-Tetrafluoro-4-methylbenzoic Acid

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. The key characteristics of TFMA are summarized in Table 1.

| Property | Value | Source(s) |

| CAS Number | 652-32-4 | [1][2] |

| Molecular Formula | C₈H₄F₄O₂ | [1][2] |

| Molecular Weight | 208.11 g/mol | [1][2] |

| Appearance | White to gray to brown powder or crystal | |

| Melting Point | 169 - 175 °C | [2] |

| pKa (Predicted) | 1.83 ± 0.10 | [2] |

| Qualitative Solubility | Soluble in Methanol |

The most striking feature is the predicted low pKa of 1.83, indicating that TFMA is a significantly stronger acid than its non-fluorinated counterpart, benzoic acid (pKa ≈ 4.2). This is due to the strong electron-withdrawing inductive effect of the four fluorine atoms, which stabilizes the carboxylate anion. This enhanced acidity plays a crucial role in its interactions with polar and protic solvents. For comparison, the pKa of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid is 5.3, which is also considerably more acidic than the non-fluorinated version (pKa 9.3), showcasing the profound impact of perfluorination.[3]

Theoretical Framework: Factors Governing TFMA Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[4] For a complex molecule like TFMA, solubility is a nuanced interplay between the solute's properties and the solvent's characteristics.

The Role of the Solute (TFMA)

-

Polar Carboxyl Group (-COOH): This group is the primary site for strong polar interactions, particularly hydrogen bonding. It can act as both a hydrogen bond donor (via the -OH) and an acceptor (via the C=O).

-

Aromatic Ring and Methyl Group (-C₆F₄-CH₃): This large, nonpolar moiety contributes to van der Waals interactions. The high degree of fluorination increases the molecule's lipophilicity but also introduces strong dipoles (C-F bonds), complicating simple nonpolar classifications.

-

High Crystal Lattice Energy: As a solid with a relatively high melting point (169-175 °C), significant energy is required to overcome the intermolecular forces holding the crystal lattice together before solvation can occur.

The Influence of the Solvent

The solubility of TFMA is expected to vary significantly across different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Strong hydrogen bonding interactions with the carboxyl group of TFMA are expected, leading to high solubility. Indeed, TFMA is reported to be soluble in methanol. For benzoic acid, solubility follows the trend of ethanol > methanol > water, indicating the importance of both hydrogen bonding and the interaction of the nonpolar part of the molecule with the solvent's alkyl chain.[5]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents possess a dipole moment and can act as hydrogen bond acceptors (via carbonyl or nitrile groups) but lack a hydrogen bond-donating group. They are expected to effectively solvate the carboxyl group, leading to moderate to high solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity and cannot form hydrogen bonds. Their interaction with the polar carboxyl group is weak. While the nonpolar aromatic part of TFMA will interact favorably, it is generally insufficient to overcome the strong solute-solute interactions in the crystal lattice. Consequently, solubility is expected to be low in these solvents.

The logical relationship between the molecular structure of TFMA and its expected solubility in different solvent types is visualized in the diagram below.

Caption: Factors influencing TFMA solubility.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of a comprehensive dataset, this section provides a robust, self-validating protocol for determining the equilibrium solubility of TFMA. The most common and reliable approach is the shake-flask method , which measures the concentration of a saturated solution at a constant temperature.[6]

Core Principles of the Shake-Flask Method

The integrity of solubility data hinges on several key principles:[6][7]

-

Purity: Both the solute (TFMA) and the solvent must be of high purity to avoid erroneous results.

-

Equilibrium: The system must reach a state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This is typically achieved by agitating an excess of the solid in the solvent for a sufficient period.

-

Temperature Control: Solubility is highly temperature-dependent. The experiment must be conducted under strict isothermal conditions.

-

Phase Separation: The saturated solution must be completely separated from the undissolved solid before analysis.

-

Reliable Analysis: The concentration of the solute in the saturated solution must be determined using a validated, accurate, and reproducible analytical method.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

2,3,5,6-Tetrafluoro-4-methylbenzoic acid (purity >97%)

-

Selected organic solvents (HPLC or analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control or a thermostated water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument (HPLC-UV or UV-Vis Spectrophotometer)

Protocol:

-

Preparation:

-

Add an excess amount of solid TFMA to a series of vials. "Excess" means enough solid should remain undissolved at the end of the experiment to be clearly visible.

-

Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials at a constant speed for a predetermined period. A minimum of 24 hours is recommended, but 48-72 hours may be necessary to ensure equilibrium is reached.[6]

-

Self-Validation: To confirm equilibrium, take samples at different time points (e.g., 24h, 48h, and 72h). If the measured concentration is constant across the later time points, equilibrium has been achieved.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the thermostated environment for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Immediately attach a syringe filter and dispense the filtered solution into a clean, pre-weighed vial. This step is crucial to remove any microscopic undissolved particles.[7]

-

-

Sample Preparation for Analysis:

-

Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Make a precise dilution of the saturated solution with the appropriate solvent into a volumetric flask. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a pre-validated analytical method (see Section 4.3) to determine the concentration of TFMA.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express solubility in desired units (e.g., mg/mL, mol/L, or mole fraction).

-

The following diagram illustrates this experimental workflow.

Caption: Experimental workflow for solubility determination.

Recommended Analytical Methods

The choice of analytical method depends on the required sensitivity and the available equipment. Both HPLC-UV and UV-Vis spectrophotometry are suitable for quantifying aromatic carboxylic acids like TFMA.

A. High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method due to its high specificity and accuracy. A reversed-phase method would be ideal.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). The acidic pH ensures TFMA is in its protonated, less polar form, leading to good retention.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength of maximum absorbance for TFMA (likely around 230-280 nm, to be determined by scanning a standard solution).

-

Quantification: Create a calibration curve using at least five standard solutions of TFMA of known concentrations. The concentration of the unknown sample is determined by interpolation from this curve. HPLC methods are well-established for separating various aromatic carboxylic acids.[8]

B. UV-Vis Spectrophotometry

This is a simpler, faster method, but it is more susceptible to interference from impurities that absorb UV light.

-

Principle: Based on the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte.

-

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution of TFMA (e.g., in methanol) from 200-400 nm. Benzoic acid derivatives typically show a λmax around 230 nm.[1][9]

-

Prepare a series of standard solutions of TFMA in the chosen solvent.

-

Measure the absorbance of each standard at the λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the appropriately diluted, filtered sample and determine its concentration from the calibration curve.[1]

-

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, structured table for easy comparison.

Table 2: Experimentally Determined Solubility of TFMA at 25°C (Example Data)

| Solvent | Solvent Class | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Nonpolar | 1.88 | [Insert Data] | [Insert Data] |

| Toluene | Nonpolar (Aromatic) | 2.38 | [Insert Data] | [Insert Data] |

| Dichloromethane | Polar Aprotic | 9.08 | [Insert Data] | [Insert-Data] |

| Ethyl Acetate | Polar Aprotic | 6.02 | [Insert Data] | [Insert Data] |

| Acetone | Polar Aprotic | 21.0 | [Insert Data] | [Insert Data] |

| Acetonitrile | Polar Aprotic | 37.5 | [Insert Data] | [Insert Data] |

| Ethanol | Polar Protic | 24.5 | [Insert Data] | [Insert Data] |

| Methanol | Polar Protic | 32.7 | [Insert Data] | [Insert Data] |

By correlating the quantitative data in this table with the solvent properties (e.g., polarity, hydrogen bonding capacity, dielectric constant), researchers can build a predictive model for TFMA's behavior in other solvent systems, aiding in rational solvent selection for future experiments.

Conclusion

While a comprehensive public database for the solubility of 2,3,5,6-Tetrafluoro-4-methylbenzoic acid in organic solvents is currently lacking, its solubility profile can be logically predicted from its molecular structure and determined reliably through established experimental techniques. The strong acidity conferred by the perfluorinated ring, combined with the hydrogen-bonding capability of the carboxyl group, suggests high solubility in polar protic and aprotic solvents and low solubility in nonpolar solvents. This guide provides the theoretical foundation and a detailed, validated experimental protocol that empowers researchers to generate the high-quality, in-house data necessary for advancing their work in drug development and materials science. Adherence to the principles of purity, equilibrium, and validated analytics will ensure the generation of trustworthy and reproducible results.

References

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

Quora. (2022, June 20). How will you determine the solubility of a solid in a liquid solvent? Retrieved from [Link]

-

Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-visible spectroscopic scan of benzoic acid the concentration of 1.0, 3.0, 5.0, 8.0 and 10 ppm shows the λmax at 230 nm. Retrieved from [Link]

-

ResearchGate. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. echemi.com [echemi.com]

- 3. ossila.com [ossila.com]

- 4. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. helixchrom.com [helixchrom.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,3,5,6-Tetrafluoro-4-methylbenzoic Acid from Tetrafluorotoluene

This guide provides a comprehensive overview of a robust and reliable synthetic route for the preparation of 2,3,5,6-tetrafluoro-4-methylbenzoic acid, a key intermediate in the development of pharmaceuticals and advanced materials. The synthesis commences with the readily available starting material, 2,3,5,6-tetrafluorotoluene, and proceeds through a two-step sequence involving bromination and subsequent carboxylation via a Grignard reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols, mechanistic insights, and safety considerations.

Introduction: The Significance of 2,3,5,6-Tetrafluoro-4-methylbenzoic Acid

2,3,5,6-Tetrafluoro-4-methylbenzoic acid is a highly versatile fluorinated building block. Its unique electronic properties, conferred by the presence of multiple fluorine atoms, make it an attractive component in the design of novel therapeutic agents and high-performance polymers. In medicinal chemistry, the incorporation of fluorinated moieties can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] In materials science, the thermal and chemical resistance of fluorinated polymers makes them suitable for a wide range of demanding applications.[1]

Synthetic Strategy: A Two-Step Approach

The synthesis of 2,3,5,6-tetrafluoro-4-methylbenzoic acid from tetrafluorotoluene is most effectively achieved through a two-step process:

-

Electrophilic Aromatic Bromination: Introduction of a bromine atom at the 4-position of the tetrafluorotoluene ring.

-

Grignard Reaction and Carboxylation: Formation of a Grignard reagent from the brominated intermediate, followed by reaction with carbon dioxide to yield the desired carboxylic acid.

This strategy is advantageous due to the high regioselectivity of the bromination step and the well-established reliability of the Grignard reaction for the formation of carbon-carbon bonds.

PART 1: Electrophilic Aromatic Bromination of 2,3,5,6-Tetrafluorotoluene

The first step involves the selective bromination of 2,3,5,6-tetrafluorotoluene to yield 4-bromo-2,3,5,6-tetrafluorotoluene. The electron-donating methyl group directs the incoming electrophile (bromine) to the ortho and para positions. Due to steric hindrance from the adjacent fluorine atoms, the para-substituted product is predominantly formed.

Reaction Mechanism

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. A bromine cation (Br+), generated from the reaction of bromine with a Lewis acid catalyst such as iron(III) bromide, acts as the electrophile. The electron-rich aromatic ring of tetrafluorotoluene attacks the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent loss of a proton restores the aromaticity of the ring and yields the brominated product.

Sources

A Spectroscopic Guide to 2,3,5,6-Tetrafluoro-4-methylbenzoic Acid: Structure Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectroscopic data for 2,3,5,6-Tetrafluoro-4-methylbenzoic acid, a key fluorinated building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural features through the lens of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By understanding the core principles behind the spectral data, researchers can ensure the identity, purity, and proper utilization of this versatile chemical intermediate.

Introduction

2,3,5,6-Tetrafluoro-4-methylbenzoic acid (CAS No. 652-32-4) is a highly substituted aromatic carboxylic acid.[1] Its structure, featuring a tetrafluorinated benzene ring with a methyl and a carboxylic acid group, imparts unique electronic properties and steric influences that are of significant interest in the design of novel molecules. The fluorine atoms enhance metabolic stability and binding affinity in drug candidates, while the overall rigid structure serves as a valuable scaffold in polymer and materials science.[2] Accurate interpretation of its spectroscopic data is paramount for quality control and for understanding its reactivity in synthetic transformations.

This guide will dissect the ¹H NMR, ¹³C NMR, FT-IR, and mass spectra of 2,3,5,6-Tetrafluoro-4-methylbenzoic acid, providing both the raw data and a detailed interpretation based on fundamental principles of spectroscopy and molecular structure.

Molecular Structure and Key Spectroscopic Features

The chemical structure of 2,3,5,6-Tetrafluoro-4-methylbenzoic acid is foundational to understanding its spectroscopic signature. The key structural elements to consider are:

-

Aromatic Ring: A penta-substituted benzene ring.

-

Fluorine Substituents: Four electron-withdrawing fluorine atoms at positions 2, 3, 5, and 6.

-

Methyl Group: An electron-donating group at position 4.

-

Carboxylic Acid Group: A functional group at position 1, capable of hydrogen bonding.

These features will give rise to distinct signals in each spectroscopic technique.

Caption: Molecular structure of 2,3,5,6-Tetrafluoro-4-methylbenzoic acid.

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two main signals:

-

Carboxylic Acid Proton (-COOH): This proton is acidic and its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding. It typically appears as a broad singlet in the downfield region of the spectrum, often between 10-13 ppm.

-

Methyl Protons (-CH₃): The three equivalent protons of the methyl group will give rise to a single peak. Due to the electron-withdrawing nature of the adjacent fluorinated ring, this signal is expected to be shifted slightly downfield compared to toluene. The fluorine atoms at the ortho positions (C-3 and C-5) will likely cause splitting of the methyl proton signal into a triplet or a more complex multiplet due to through-space coupling (J-coupling).

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-13 | br s | 1H | -COOH |

| ~2.0-2.5 | t or m | 3H | -CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the symmetry of the substitution pattern on the aromatic ring, fewer than the eight unique carbon signals might be expected. However, the four fluorine atoms will cause significant C-F coupling, which will split the signals of the carbon atoms they are attached to, as well as adjacent carbons.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Expected Coupling |

| ~165-175 | C=O (Carboxylic Acid) | |

| ~140-150 (large ¹JCF) | C2, C6, C3, C5 (Aromatic C-F) | d or t |

| ~110-120 | C1, C4 (Aromatic C-C) | t or m |

| ~15-25 | -CH₃ | q |

The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Infrared (IR) Spectroscopy

The FT-IR spectrum is useful for identifying the functional groups present in the molecule.

Table 3: Key Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| 1100-1400 | C-F stretch | Aryl Fluoride |

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl absorption confirms the presence of the carboxylic acid. The C-F stretches are typically strong and found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2,3,5,6-Tetrafluoro-4-methylbenzoic acid (C₈H₄F₄O₂), the expected molecular weight is approximately 208.11 g/mol .

-

Molecular Ion Peak (M⁺): A peak at m/z = 208 would confirm the molecular weight of the compound.

-

Fragmentation Patterns: Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The stability of the tetrafluorinated ring might influence the fragmentation pattern.

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of 2,3,5,6-Tetrafluoro-4-methylbenzoic acid.

NMR Spectroscopy Sample Preparation and Acquisition

Caption: A generalized workflow for NMR data acquisition and processing.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 2,3,5,6-Tetrafluoro-4-methylbenzoic acid.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Perform phase and baseline correction on the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum and identify the peak positions and multiplicities.

-

Identify the peak positions in the ¹³C spectrum.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.

-

-

Ionization:

-

Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The abundance of each ion is measured by a detector, generating the mass spectrum.

-

Conclusion

The spectroscopic analysis of 2,3,5,6-Tetrafluoro-4-methylbenzoic acid provides a clear and detailed picture of its molecular structure. The predicted ¹H NMR, ¹³C NMR, FT-IR, and mass spectra are consistent with the assigned structure and provide a reliable means of confirming the identity and purity of this important chemical compound. By following standardized experimental protocols and applying a thorough understanding of spectroscopic principles, researchers can confidently utilize this versatile building block in their synthetic endeavors.

References

-

2,3,5,6-Tetrafluoro-4-methylbenzoic acid | CAS 652-32-4. [Link]

-

Organofluorine Chemistry: Synthesis and Applications. P. Reddy, Elsevier, 2020. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2,3,5,6-Tetrafluoro-4-methylbenzoic Acid

Introduction

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, imparting unique physicochemical properties such as enhanced metabolic stability, binding affinity, and lipophilicity. 2,3,5,6-Tetrafluoro-4-methylbenzoic acid, also known as 2,3,5,6-tetrafluoro-p-toluic acid, is a valuable building block in this arena. Its rigid, electron-deficient aromatic core, adorned with a methyl group and a carboxylic acid function, presents a fascinating case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the theoretical ¹H and ¹⁹F NMR spectra of this compound, offering field-proven insights into spectral interpretation for researchers, scientists, and drug development professionals. We will delve into the causality behind the expected chemical shifts and coupling constants, grounding our predictions in the fundamental principles of NMR and drawing parallels with analogous structures.

Molecular Structure and Symmetry Considerations

Before delving into the spectral analysis, it is crucial to consider the molecular structure and symmetry of 2,3,5,6-tetrafluoro-4-methylbenzoic acid. The molecule possesses a C₂ symmetry axis passing through the C4-C1 bond and the carboxylic acid group. This symmetry element renders the fluorine atoms at positions 2 and 6 chemically and magnetically equivalent. Similarly, the fluorine atoms at positions 3 and 5 are equivalent to each other. This equivalence will significantly simplify both the ¹H and ¹⁹F NMR spectra, as we will only observe signals for two distinct fluorine environments and one methyl group environment.

Figure 1: Molecular structure of 2,3,5,6-Tetrafluoro-4-methylbenzoic acid.

Experimental Protocol: A Self-Validating System

To obtain high-quality, interpretable NMR spectra, a robust and well-defined experimental protocol is paramount. The following steps outline a self-validating methodology.

1. Sample Preparation:

-

Solvent Selection: A deuterated solvent that readily dissolves the analyte is essential. Acetone-d₆ or DMSO-d₆ are suitable choices due to their ability to dissolve carboxylic acids. Chloroform-d (CDCl₃) can also be used, though solubility may be lower. The choice of solvent will influence the chemical shift of the labile carboxylic acid proton.[1][2]

-

Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H and ¹⁹F NMR.

-

Internal Standard: For precise chemical shift referencing, an internal standard can be added. For ¹H NMR, tetramethylsilane (TMS) is the standard (δ = 0.00 ppm). For ¹⁹F NMR, a common external reference is CFCl₃ (δ = 0.00 ppm), or an internal standard such as hexafluorobenzene (C₆F₆, δ ≈ -163 ppm) can be used.[3]

2. NMR Instrument Parameters:

-

Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) is recommended to achieve better signal dispersion, which is particularly important for resolving complex coupling patterns.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is usually sufficient.

-

The spectral width should be set to encompass the expected chemical shift range (typically 0-15 ppm).

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1]

-

The spectral width for ¹⁹F NMR is much larger than for ¹H NMR, often spanning over 200 ppm. A typical range for fluorinated aromatic compounds should be selected.

-

Proton decoupling (¹⁹F{¹H}) experiments are crucial for simplifying the ¹⁹F spectrum by removing couplings to protons. Comparing the coupled and decoupled spectra is a powerful tool for spectral assignment.

-

Figure 2: A generalized workflow for NMR data acquisition and processing.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of 2,3,5,6-tetrafluoro-4-methylbenzoic acid is expected to be relatively simple, exhibiting two main signals.

1. The Methyl Protons (-CH₃):

-

Chemical Shift (δ): The methyl protons are attached to an aromatic ring that is substituted with four strongly electron-withdrawing fluorine atoms and a carboxylic acid group. For comparison, the methyl protons of the non-fluorinated analog, p-toluic acid, resonate at approximately 2.37 ppm. The powerful inductive effect of the four fluorine atoms will deshield the methyl protons, shifting their resonance downfield. A predicted chemical shift in the range of 2.5 - 2.8 ppm is reasonable.

-

Multiplicity: The methyl protons are five bonds away from the nearest fluorine atoms (F-3 and F-5). Long-range coupling over five bonds (⁵JHF) is possible in fluorinated aromatic systems, often transmitted through the π-system of the ring. This coupling is typically small, on the order of 1-3 Hz. Therefore, the methyl signal is expected to appear as a triplet . This arises from coupling to the two equivalent fluorine atoms at positions 3 and 5.

2. The Carboxylic Acid Proton (-COOH):

-

Chemical Shift (δ): The chemical shift of the carboxylic acid proton is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. In aprotic solvents like acetone-d₆ or DMSO-d₆, it is expected to appear as a broad singlet at a downfield position, typically in the range of 10 - 13 ppm .

-

Multiplicity: Due to its labile nature and rapid chemical exchange, the carboxylic acid proton typically does not show coupling to other nuclei and will appear as a broad singlet .

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | 2.5 - 2.8 | Triplet | ⁵JHF ≈ 1-3 |

| -COOH | 10 - 13 | Broad Singlet | N/A |

Table 1: Predicted ¹H NMR Data for 2,3,5,6-Tetrafluoro-4-methylbenzoic Acid.

Analysis of the ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will provide a wealth of structural information due to the large chemical shift dispersion and the presence of both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) couplings.

1. Fluorine Atoms at Positions 2 and 6 (F-2, F-6):

-

Chemical Shift (δ): These fluorine atoms are ortho to the electron-withdrawing carboxylic acid group and meta to the electron-donating methyl group. The strong deshielding effect of the adjacent carboxylic acid group will be the dominant factor, shifting their resonance downfield compared to hexafluorobenzene. A predicted chemical shift in the range of -130 to -140 ppm (relative to CFCl₃) is anticipated.

-

Multiplicity (in the ¹⁹F{¹H} decoupled spectrum): In the proton-decoupled spectrum, the signal for F-2 and F-6 will be simplified. Each of these fluorines is coupled to one adjacent fluorine at position 3 (or 5), which is three bonds away (³JFF). This will result in a doublet .

-

Multiplicity (in the coupled ¹⁹F spectrum): In the proton-coupled spectrum, the signal for F-2 and F-6 will exhibit further splitting due to long-range coupling to the methyl protons. This coupling occurs over four bonds (⁴JHF) and is expected to be in the range of 1-3 Hz. This will split each line of the doublet into a quartet , resulting in a doublet of quartets . However, if the coupling constant is small, this may appear as a broadened doublet.

2. Fluorine Atoms at Positions 3 and 5 (F-3, F-5):

-

Chemical Shift (δ): These fluorine atoms are meta to the carboxylic acid group and ortho to the methyl group. The shielding effect of the ortho methyl group will cause an upfield shift relative to the F-2/F-6 resonance. A predicted chemical shift in the range of -150 to -160 ppm is expected.

-

Multiplicity (in the ¹⁹F{¹H} decoupled spectrum): In the proton-decoupled spectrum, each of these fluorines is coupled to the adjacent fluorine at position 2 (or 6), resulting in a doublet .

-

Multiplicity (in the coupled ¹⁹F spectrum): In the proton-coupled spectrum, the signal for F-3 and F-5 will be split by the three methyl protons over five bonds (⁵JHF), which we also expect to see in the ¹H spectrum. This coupling will split each line of the doublet into a quartet , giving a doublet of quartets .

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F{¹H}) | Predicted Multiplicity (Coupled ¹⁹F) | Coupling Constants (J, Hz) |

| F-2, F-6 | -130 to -140 | Doublet | Doublet of Quartets | ³JFF ≈ 15-20, ⁴JHF ≈ 1-3 |

| F-3, F-5 | -150 to -160 | Doublet | Doublet of Quartets | ³JFF ≈ 15-20, ⁵JHF ≈ 1-3 |

Table 2: Predicted ¹⁹F NMR Data for 2,3,5,6-Tetrafluoro-4-methylbenzoic Acid.

The Nature of H-F Coupling: Through-Bond vs. Through-Space

The observation of long-range H-F coupling is a key feature in the spectra of fluorinated aromatic compounds. This coupling can occur through two primary mechanisms:

-

Through-bond coupling (Scalar or J-coupling): This interaction is mediated by the electrons in the intervening chemical bonds.[4] The magnitude of through-bond coupling generally decreases with an increasing number of bonds.

-

Through-space coupling: This occurs when the coupled nuclei are in close spatial proximity, regardless of the number of intervening bonds.[4][5] This type of coupling is particularly relevant for fluorine due to its large electron cloud.

In 2,3,5,6-tetrafluoro-4-methylbenzoic acid, the ⁴JHF between the methyl protons and F-2/F-6, and the ⁵JHF between the methyl protons and F-3/F-5 are primarily through-bond interactions propagated by the aromatic π-system. The rigid nature of the aromatic ring facilitates these long-range couplings.

Figure 3: Spin-spin coupling network in 2,3,5,6-Tetrafluoro-4-methylbenzoic acid.

Conclusion

The ¹H and ¹⁹F NMR spectra of 2,3,5,6-tetrafluoro-4-methylbenzoic acid, while not yet widely published, can be confidently predicted based on fundamental NMR principles and data from analogous compounds. The ¹H spectrum is expected to show a downfield-shifted triplet for the methyl group and a broad singlet for the carboxylic acid proton. The ¹⁹F spectrum is predicted to display two distinct signals, both appearing as doublet of quartets in the proton-coupled spectrum, corresponding to the two pairs of chemically equivalent fluorine atoms. A thorough understanding of the concepts of chemical equivalence, electron-donating and -withdrawing effects, and long-range H-F and F-F couplings is essential for the accurate interpretation of these spectra. This guide provides a robust framework for researchers to approach the structural elucidation of this and other complex fluorinated molecules, ultimately aiding in the advancement of fluorine chemistry in drug discovery and materials science.

References

-

Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

- Cosimi, E., Trapp, N., Ebert, M.-O., & Wennemers, H. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications, 55(8), 1039-1042. DOI:10.1039/C8CC09987A

- Abraham, R. J., & Loftus, P. (1978).

- Günther, H. (2013).

- Dodziuk, H., Ejchart, A., Leszczynski, J., & Dobrowolski, J. C. (2009). Dihydrogen contacts observed by through-space indirect NMR coupling. Physical Chemistry Chemical Physics, 11(34), 7354-7357.

-